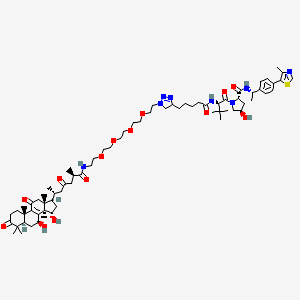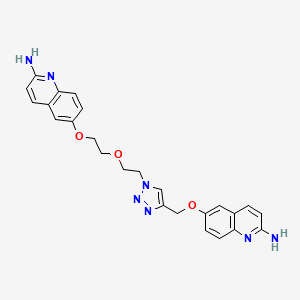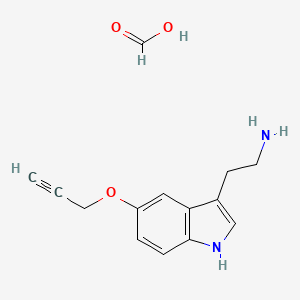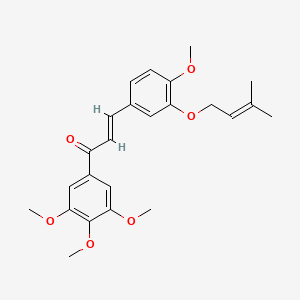
Necrosis inhibitor 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Necrosis inhibitor 2 is a chemical compound known for its ability to inhibit necroptosis, a form of programmed cell death that shares characteristics with both apoptosis and necrosis. This compound has gained significant attention in scientific research due to its potential therapeutic applications in treating various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of necrosis inhibitor 2 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: The initial step involves the synthesis of the core structure of the compound, which may include aromatic or heterocyclic rings.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups that are essential for the compound’s activity. This may include halogenation, alkylation, or acylation reactions.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial methods may also involve continuous flow reactors and automated systems to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
Necrosis inhibitor 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
科学的研究の応用
Necrosis inhibitor 2 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the mechanisms of necroptosis and other forms of cell death.
Biology: Researchers use it to investigate the role of necroptosis in various biological processes, including immune response and development.
Medicine: The compound has potential therapeutic applications in treating diseases characterized by excessive cell death, such as neurodegenerative disorders, cancer, and inflammatory diseases.
作用機序
Necrosis inhibitor 2 exerts its effects by targeting key proteins involved in the necroptosis pathway. Specifically, it inhibits the activity of receptor-interacting protein kinase 1 (RIPK1) and receptor-interacting protein kinase 3 (RIPK3), which are crucial mediators of necroptosis. By blocking these kinases, the compound prevents the formation of the necrosome complex and subsequent cell death. This inhibition also affects downstream signaling pathways, including the activation of mixed lineage kinase domain-like protein (MLKL), which is responsible for executing necroptosis .
類似化合物との比較
Similar Compounds
Necrostatin-1: Another well-known necroptosis inhibitor that targets RIPK1.
GW806742X: A compound that inhibits both RIPK1 and RIPK3.
Compound 2: Similar to GW806742X, it targets the ATP pocket of MLKL and inhibits necroptosis in both murine and human cells.
Uniqueness
Necrosis inhibitor 2 is unique in its ability to selectively inhibit necroptosis without affecting other forms of cell death, such as apoptosis. This selectivity makes it a valuable tool for studying necroptosis and developing targeted therapies. Additionally, its high potency and specificity for RIPK1 and RIPK3 distinguish it from other necroptosis inhibitors .
特性
分子式 |
C24H25N5O5 |
|---|---|
分子量 |
463.5 g/mol |
IUPAC名 |
oxan-4-yl 7-[2-(cyclopropanecarbonylamino)imidazo[1,2-a]pyridin-6-yl]-2,3-dihydropyrido[2,3-b][1,4]oxazine-1-carboxylate |
InChI |
InChI=1S/C24H25N5O5/c30-22(15-1-2-15)27-20-14-28-13-16(3-4-21(28)26-20)17-11-19-23(25-12-17)33-10-7-29(19)24(31)34-18-5-8-32-9-6-18/h3-4,11-15,18H,1-2,5-10H2,(H,27,30) |
InChIキー |
CBFVEDWCRMVPSD-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)NC2=CN3C=C(C=CC3=N2)C4=CC5=C(N=C4)OCCN5C(=O)OC6CCOCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12371955.png)


![(1R,2R)-N1,N1-Dimethyl-N2-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine](/img/structure/B12371973.png)
![[9-[6-(6-aminohexylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B12371976.png)

![3-amino-6-azaniumylidene-9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B12371995.png)

![(2S,4R)-1-[(2S)-2-[[11-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]-11-oxoundecanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12372003.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-5-(hydrazinecarbonyl)-1H-indole-2-carboxamide](/img/structure/B12372008.png)
![(1R,4R)-4-benzyl-1-hydroxy-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione](/img/structure/B12372011.png)

